molecular formula C12H17NO4 B3339462 [3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine CAS No. 1019477-36-1

[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine

Cat. No.: B3339462
CAS No.: 1019477-36-1
M. Wt: 239.27
InChI Key: XLTDBXUYGQAWAZ-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine is an organic compound characterized by a benzodioxole ring attached to a hydroxypropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 1,3-benzodioxole and epichlorohydrin.

    Step 1 Formation of the Epoxide: Epichlorohydrin is reacted with 1,3-benzodioxole in the presence of a base such as sodium hydroxide to form the corresponding epoxide.

    Step 2 Ring Opening: The epoxide is then opened using methylamine under controlled conditions to yield 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxy group to a methylene group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methylene derivatives.

    Substitution: Introduction of halogens, nitro groups, or other functional groups onto the benzodioxole ring.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structure allows it to interact with specific receptors in the brain, potentially modulating neurotransmitter activity.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and resins, where its unique structure imparts desirable properties such as flexibility and durability.

Mechanism of Action

The mechanism by which 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropylamine group can form hydrogen bonds, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine
  • 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine

Uniqueness

Compared to its analogs, 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine exhibits unique properties due to the presence of the methyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethoxy)-3-(methylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-13-5-10(14)7-15-6-9-2-3-11-12(4-9)17-8-16-11/h2-4,10,13-14H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTDBXUYGQAWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COCC1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine
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[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine
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[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine
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[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine
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[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine

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